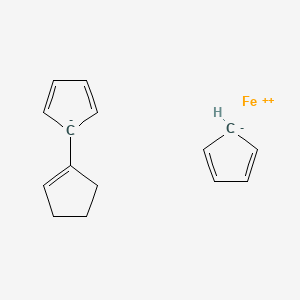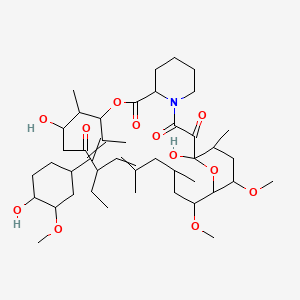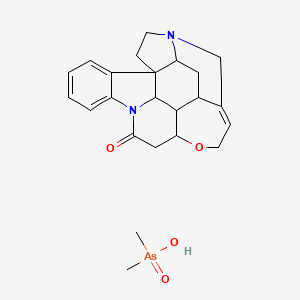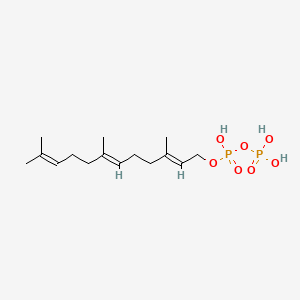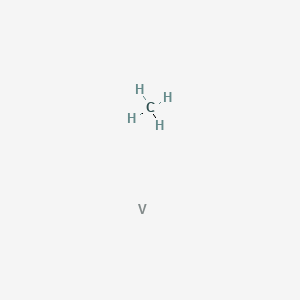
Cupric cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric cyanide, also known as copper(II) cyanide, is an inorganic compound with the chemical formula Cu(CN)₂. It is a coordination polymer that appears as a white to off-white powder. This compound is known for its applications in electroplating, as a catalyst in organic synthesis, and in the preparation of nitriles.
Métodos De Preparación
Cupric cyanide can be synthesized through various methods. One common laboratory preparation involves the reaction of copper(II) sulfate with sodium cyanide. The reaction proceeds as follows:
CuSO4+2NaCN→Cu(CN)2+Na2SO4
This method yields this compound as a precipitate, which can be filtered and purified.
In industrial settings, this compound is often produced by the reduction of copper(II) sulfate with sodium bisulfite at elevated temperatures, followed by the addition of sodium cyanide to precipitate the compound .
Análisis De Reacciones Químicas
Cupric cyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and cyanogen gas.
Reduction: It can be reduced to copper(I) cyanide or elemental copper under specific conditions.
Substitution: this compound can participate in substitution reactions where the cyanide ligands are replaced by other ligands, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cupric cyanide has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of nitriles from alkyl halides.
Biology: this compound is used in studies involving metalloproteins and enzyme catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is widely used in electroplating to provide a smooth, corrosion-resistant coating on various metals
Mecanismo De Acción
The mechanism of action of cupric cyanide involves its ability to coordinate with various substrates through its cyanide ligands. This coordination can facilitate electron transfer processes, making it an effective catalyst in many reactions. The molecular targets and pathways involved depend on the specific application, but generally, this compound interacts with metal centers and organic substrates to promote chemical transformations .
Comparación Con Compuestos Similares
Cupric cyanide can be compared to other cyanide compounds such as:
Copper(I) cyanide (CuCN): Unlike this compound, copper(I) cyanide is less stable and has different applications, primarily in electroplating and as a reagent in organic synthesis.
Potassium cyanide (KCN): This compound is highly toxic and used in gold mining and organic synthesis. It is more soluble in water compared to this compound.
Sodium cyanide (NaCN): Similar to potassium cyanide, it is used in mining and organic synthesis but is also highly toxic.
This compound is unique due to its specific coordination properties and its use as a catalyst in various chemical reactions .
Propiedades
Número CAS |
14763-77-0 |
|---|---|
Fórmula molecular |
C2CuN2 |
Peso molecular |
115.5808 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)
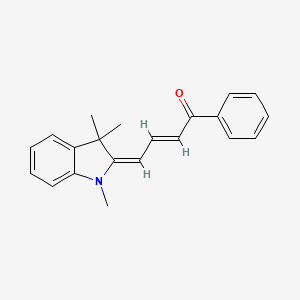
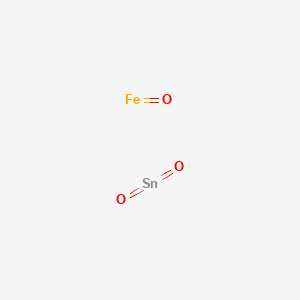
![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)
